![molecular formula C17H15N3O2S B2825927 N-[(5-苄基硫代基-1,3,4-噁二唑-2-基)甲基]苯甲酰胺 CAS No. 941985-30-4](/img/structure/B2825927.png)

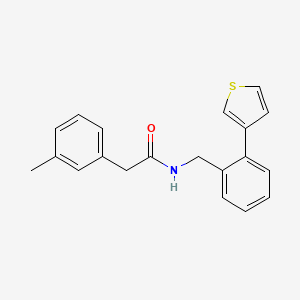

N-[(5-苄基硫代基-1,3,4-噁二唑-2-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

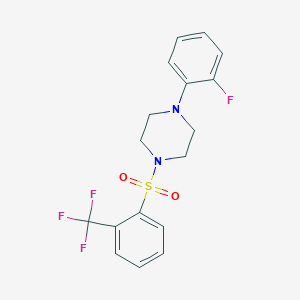

“N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a derivative of the 1,3,4-oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Molecular Structure Analysis

The molecular structure of “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” can be confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR . The 1H NMR spectrum provides information about the number of hydrogen atoms, their types, their positions in the molecule, and their immediate neighboring atoms .Chemical Reactions Analysis

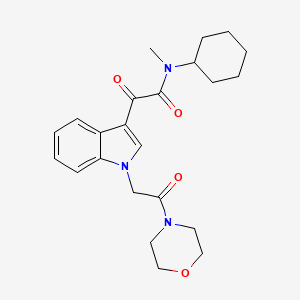

Oxadiazoles, including “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide”, can undergo a variety of chemical reactions. For instance, they can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” can be inferred from its molecular structure and the properties of similar compounds. For instance, oxadiazoles are generally soluble in water .科学研究应用

合成和结构表征

包括 N-[(5-苄基硫代-1,3,4-恶二唑-2-基)甲基]苯甲酰胺在内的 1,3,4-恶二唑衍生物的研究展示了这些化合物的合成和表征的多功能性。研究详细阐述了它们的合成、光谱研究(IR、1H NMR、13C NMR)以及通过 X 射线衍射进行的晶体结构分析。此类研究为理解这些化合物的化学和物理性质提供了基础知识,这对于它们在各种生物活性中的应用至关重要 (Karanth 等人,2019)。

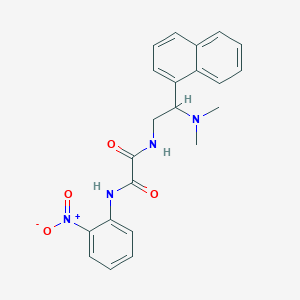

抗菌和抗癌特性

多项研究重点研究了 1,3,4-恶二唑衍生物的生物活性。这些化合物已显示出针对金黄色葡萄球菌等病原体的有希望的抗菌活性,以及针对各种癌细胞系的显着的抗癌活性。探索这些化合物的生物活性是朝着开发具有特定抗菌和抗癌特性的新治疗剂迈出的一步 (Ravinaik 等人,2021),(Salahuddin 等人,2014)。

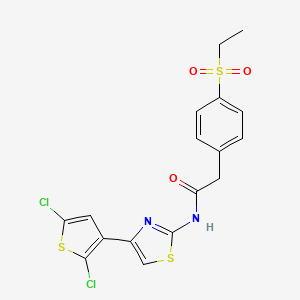

抗炎和抗癌剂

研究还针对具有潜在抗炎和抗癌活性的新化合物的合成展开。这表明包括 N-[(5-苄基硫代-1,3,4-恶二唑-2-基)甲基]苯甲酰胺在内的 1,3,4-恶二唑衍生物在治疗各种疾病和病症方面具有广泛的治疗应用 (Gangapuram 和 Redda,2009)。

材料科学应用

除了生物活性之外,人们还研究了 1,3,4-恶二唑衍生物与其在材料科学中相关的特性,例如它们在制造新型聚合材料中的应用,这些材料在电子产品和缓蚀剂中具有潜在应用。这些研究不仅突出了该化合物在药物化学中的多功能性,还突出了其在需要特定材料特性的应用中的多功能性 (Sava 等人,2003)。

作用机制

Target of Action

Similar compounds, such as n-benzimidazol-2yl substituted benzamide analogues, have been assessed for activation of human glucokinase (gk) . GK is a key enzyme in glucose metabolism and regulation of insulin release .

Mode of Action

It’s known that similar compounds can interact with their targets through molecular docking . This involves the compound binding to specific residues in the allosteric site of the target protein .

Biochemical Pathways

Activation of GK can enhance glucose utilization and insulin secretion, helping to regulate blood glucose levels .

Result of Action

Similar compounds have shown significant hypoglycemic effects in animal and human models, suggesting potential therapeutic benefits for type-2 diabetes (t2d) .

属性

IUPAC Name |

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(14-9-5-2-6-10-14)18-11-15-19-20-17(22-15)23-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTNSOXNQQNESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)

![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)